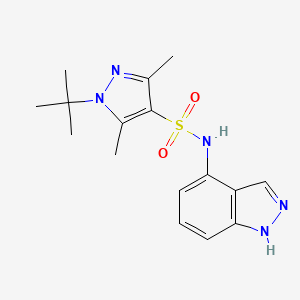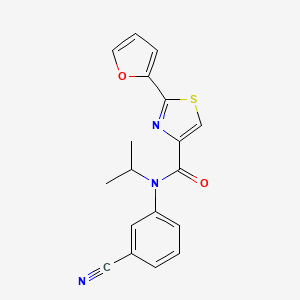![molecular formula C11H19N5O2S2 B6620937 N'-propanoyl-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanehydrazide](/img/structure/B6620937.png)
N'-propanoyl-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-propanoyl-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanehydrazide is a multifaceted organic compound with a structure consisting of a thiadiazole ring and hydrazide functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N'-propanoyl-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanehydrazide generally involves the following steps:
Preparation of Thiadiazole Core: : Starting from a suitable precursor, thiadiazole core is synthesized through a cyclization reaction under controlled conditions.
Functionalization: : Introduction of the propylamino group at the 5-position of the thiadiazole ring can be achieved using an appropriate alkylation agent.
Coupling with Hydrazide: : The final step involves coupling the functionalized thiadiazole with an acyl hydrazide to form the desired compound.
Industrial Production Methods: In an industrial setting, the production may involve optimized batch or continuous processes to ensure scalability and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for the purification and quality control of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly on the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: : Reductive cleavage of the thioether bond can occur under specific conditions, forming simpler compounds.
Substitution: : Various nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the thiadiazole ring or the hydrazide moiety.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide or peracids are typically used for oxidation.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reactions: : Alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products:
Oxidation products like sulfoxides or sulfones.
Reduction products like thiols or amines.
Substituted derivatives with varying functionalities.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a versatile intermediate in the synthesis of complex molecules. Biology : Investigated for its potential as an enzyme inhibitor or as a biochemical probe. Medicine : Explored for its pharmacological properties, including antibacterial, antifungal, and anticancer activities. Industry : Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The exact mechanism of action depends on its application:
Enzyme Inhibition: : Functions as a competitive or non-competitive inhibitor by binding to the active or allosteric sites of enzymes.
Antimicrobial Activity: : Disrupts the cell membrane integrity or inhibits essential metabolic pathways of pathogens.
Anticancer Activity: : Induces apoptosis or cell cycle arrest in cancer cells through interaction with specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
N'-butanoyl-2-[[5-(butylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanehydrazide
N'-acetyl-2-[[5-(ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanehydrazide
Uniqueness: Compared to its analogs, N'-propanoyl-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanehydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This specificity makes it a valuable compound for targeted research and industrial applications.
And there we have it—a deep dive into the science and potential of this compound. Fascinating stuff, don’t you think?
Eigenschaften
IUPAC Name |
N'-propanoyl-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2S2/c1-4-6-12-10-15-16-11(20-10)19-7(3)9(18)14-13-8(17)5-2/h7H,4-6H2,1-3H3,(H,12,15)(H,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEUSACPHGONFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NN=C(S1)SC(C)C(=O)NNC(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2,2-Difluoroethyl)-4-[2-(3-methoxyphenyl)sulfonylethyl]piperazine](/img/structure/B6620854.png)
![1-[2-[2-(Pyrazol-1-ylmethyl)morpholin-4-yl]acetyl]piperidine-2-carboxamide](/img/structure/B6620856.png)
![2-[(4-Methylpyrazol-1-yl)methyl]-4-[(3-methylquinoxalin-2-yl)methyl]morpholine](/img/structure/B6620864.png)
![[3-(4-Methylpyrazol-1-yl)piperidin-1-yl]-(2-pyridin-3-ylcyclopropyl)methanone](/img/structure/B6620867.png)
![N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B6620875.png)
![(4-Methoxyphenyl)-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6620906.png)
![1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]-2-methylsulfonylpropan-1-one](/img/structure/B6620916.png)
![5-[1-[(1-Methylimidazol-2-yl)methyl]piperidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B6620919.png)
![N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-N'-(2-methoxypyridin-3-yl)oxamide](/img/structure/B6620926.png)


![3-[(6-Fluoroquinolin-8-yl)methyl-(2,2,2-trifluoroethyl)amino]propan-1-ol](/img/structure/B6620952.png)
![1-(2-Methoxyethyl)-3-[1-(4-methoxyphenyl)piperidin-4-yl]-1-methylurea](/img/structure/B6620955.png)
![N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-4-pyrrol-1-ylbenzamide](/img/structure/B6620957.png)
